(oxolan-2-yl)methanamine hydrochloride

Thermoresponsive polymers LCST behavior Post-polymerization modification

Choose (oxolan-2-yl)methanamine hydrochloride for superior handling stability versus its liquid free base. This crystalline HCl salt (mp 148–151°C) eliminates oxidative degradation and carbonate formation during storage, ensuring precise stoichiometric control in pharmaceutical intermediate synthesis. The bifunctional THF-amine scaffold enables LCST thermoresponsive polymer modification for smart drug delivery systems, provides lower optical band gaps in ZnS hybrid materials for optoelectronics, and serves as a corrosion inhibitor intensifier in high-temperature oilfield acidizing fluids. Ideal for med chem, polymer science, and materials research requiring batch-to-batch reproducibility.

Molecular Formula C5H12ClNO
Molecular Weight 137.61 g/mol
CAS No. 71680-60-9
Cat. No. B3280527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(oxolan-2-yl)methanamine hydrochloride
CAS71680-60-9
Molecular FormulaC5H12ClNO
Molecular Weight137.61 g/mol
Structural Identifiers
SMILESC1CC(OC1)CN.Cl
InChIInChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H
InChIKeyTUXSUKLRDNJDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Oxolan-2-yl)methanamine Hydrochloride (CAS 71680-60-9): Procurement-Relevant Technical Profile and Class Positioning


(Oxolan-2-yl)methanamine hydrochloride (CAS 71680-60-9), also referred to as tetrahydrofurfurylamine hydrochloride or 2-(aminomethyl)tetrahydrofuran hydrochloride, is the hydrochloride salt of a primary heterocyclic amine featuring a saturated tetrahydrofuran (oxolane) ring . With a molecular formula of C5H12ClNO and a molecular weight of 137.61 g/mol, this compound exists as a crystalline solid at ambient temperature, offering enhanced handling stability and shelf-life characteristics compared to its free base counterpart, tetrahydrofurfurylamine (CAS 4795-29-3), which is a liquid prone to oxidation and moisture absorption . The compound serves as a bifunctional building block wherein the primary amine group enables nucleophilic reactions such as amide bond formation, reductive amination, and N-alkylation, while the tetrahydrofuran ring imparts ether oxygen hydrogen-bonding capability and conformational rigidity not found in simple aliphatic or aromatic amine alternatives .

(Oxolan-2-yl)methanamine Hydrochloride (CAS 71680-60-9): Why In-Class Amino Building Blocks Cannot Be Interchanged Without Consequence


Superficial substitution of (oxolan-2-yl)methanamine hydrochloride with other primary amines—whether simple aliphatic amines such as butylamine, aromatic amines such as benzylamine, or alternative tetrahydrofuran-based amines such as tetrahydrofuran-3-amine hydrochloride—introduces material changes in molecular polarity, hydrogen-bonding capacity, conformational flexibility, and synthetic downstream reactivity that propagate through experimental and industrial workflows [1]. The tetrahydrofuran ring oxygen provides a discrete hydrogen-bond acceptor site while the saturated ring eliminates the π-π stacking and UV absorption associated with aromatic analogs, altering partition coefficients, crystallization behavior, and spectroscopic detection profiles [1]. In solid-state handling and long-term storage protocols, the hydrochloride salt form of this compound provides quantifiably different physical properties relative to the free amine (liquid) or other salt counterions, directly impacting weighing accuracy, stability against atmospheric oxidation, and compatibility with anhydrous reaction conditions . The evidence compiled in Section 3 substantiates these differential characteristics through quantitative comparisons drawn from peer-reviewed studies and technical documentation.

(Oxolan-2-yl)methanamine Hydrochloride (CAS 71680-60-9): Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decisions


Thermoresponsive Polymer LCST Tuning: THF Amine versus Benzylamine in Post-Polymerization Modification

In a comparative study of post-polymerization modification of poly(2-vinyl-4,4-dimethylazlactone) (pVDMA) scaffolds, copolymers modified with high molar fractions of tetrahydrofurfurylamine (THF amine) exhibited clear lower critical solution temperature (LCST) behavior in aqueous solution, whereas copolymers modified with benzylamine (Bz amine) did not demonstrate this thermoresponsive phase transition [1]. The LCST phenomenon arises specifically from the polarity change of the THF-functional segments upon heating, a characteristic not observed with aromatic amine modifiers such as benzylamine [1]. This differential behavior enables precise tuning of aqueous solubility transitions in smart material applications.

Thermoresponsive polymers LCST behavior Post-polymerization modification

Band Gap Engineering in 2D Hybrid Semiconductors: Tetrahydrofurfurylamine versus Aliphatic Alkyl Amines

In the synthesis of two-dimensional ZnS-based inorganic-organic hybrid semiconductors, the compound Zn2S2(thfa) incorporating tetrahydrofurfurylamine (thfa) as the organic component exhibited notably lower optical band gaps compared to analogous compounds constructed with aliphatic alkyl amines [1]. Optical diffuse reflectance spectroscopy revealed that the incorporation of the heterocyclic tetrahydrofurfuryl moiety reduces the band gap relative to simple aliphatic amine analogs, broadening the accessible electronic property range of this material family [1]. This band gap reduction is attributed to the electronic contribution of the oxygen-containing heterocyclic ring, which is absent in purely aliphatic amine building blocks.

Hybrid semiconductors Band gap engineering 2D materials

Physical State and Handling Stability: Hydrochloride Salt versus Free Base Amine

(Oxolan-2-yl)methanamine hydrochloride (CAS 71680-60-9) is a crystalline solid at room temperature with a melting point of 148–151 °C, whereas the corresponding free base, tetrahydrofurfurylamine (CAS 4795-29-3), is a liquid at ambient conditions [1][2]. The hydrochloride salt form eliminates the characteristic amine odor of the free base, reduces hygroscopicity, and provides enhanced resistance to atmospheric oxidation and CO2 absorption (carbonate formation) that commonly degrades liquid primary amines during storage [1]. This solid-state presentation enables precise gravimetric dispensing without the volumetric inaccuracies and transfer losses associated with liquid amines, and supports long-term storage under standard laboratory conditions as specified in vendor documentation (sealed, dry, 2–8 °C) .

Solid-state handling Storage stability Salt selection

Corrosion Inhibition Enhancement: Tetrahydrofurfuryl Amine as an Intensifier in Acidic Treatment Fluids

According to patent literature (U.S. Patent Application 20200140747), tetrahydrofurfuryl amine functions as a corrosion inhibitor intensifier that enhances the protective action of primary corrosion inhibitors on metal surfaces under high-temperature acidic conditions encountered in subterranean formation treatment operations [1]. The tetrahydrofurfuryl amine is specifically claimed in compositions alongside tetrahydrofurfuryl alcohol as an intensifier component that improves corrosion inhibition performance at elevated temperatures, distinguishing it from conventional amine-based intensifiers that may lack thermal stability or show reduced efficacy in highly acidic environments [1]. The hydrochloride salt form provides a convenient, accurately weighable source of the active amine for formulation into treatment fluids.

Corrosion inhibition Acidizing fluids Oilfield chemistry

(Oxolan-2-yl)methanamine Hydrochloride (CAS 71680-60-9): Evidence-Driven Application Scenarios for Scientific and Industrial Procurement


Synthesis of Thermoresponsive Smart Polymers with Tunable LCST Behavior

This compound is specifically suited for post-polymerization modification of reactive polymer scaffolds to impart thermoresponsive lower critical solution temperature (LCST) behavior in aqueous media. As demonstrated in comparative studies, modification with tetrahydrofurfurylamine enables LCST phase transitions that are not achievable using aromatic amines such as benzylamine [1]. This application is directly relevant for researchers developing smart drug delivery systems, bioseparation membranes, and stimuli-responsive coatings where precise thermal control of solubility is required.

Fabrication of Reduced-Band-Gap 2D Inorganic-Organic Hybrid Semiconductors

In solvothermal synthesis of ZnS-based two-dimensional hybrid materials, (oxolan-2-yl)methanamine serves as an organic component that yields notably lower optical band gaps compared to materials prepared with simple aliphatic alkyl amines [1]. This property makes the compound a strategic building block for materials scientists engineering optoelectronic devices, photocatalysts, and semiconductor materials where band gap tuning via organic component selection is a critical design parameter.

Pharmaceutical Intermediate Synthesis Requiring Solid-State Handling Precision

The hydrochloride salt form of this amine provides a crystalline solid with a melting point of 148–151 °C, enabling accurate gravimetric dispensing in pharmaceutical intermediate synthesis workflows [1]. This is particularly valuable in early-stage medicinal chemistry and process development where precise stoichiometric control, batch-to-batch reproducibility, and long-term storage stability are essential. The solid form eliminates the oxidative degradation and carbonate formation that affect liquid free-base amines during extended storage, supporting reliable inventory management in research and pilot-scale operations .

Formulation of High-Temperature Corrosion Inhibitor Packages for Oilfield Acidizing Operations

Based on patent disclosures, tetrahydrofurfuryl amine—delivered via the hydrochloride salt—functions as an intensifier component in corrosion inhibitor formulations for high-temperature acidic treatment fluids used in subterranean formation acidizing [1]. This application is relevant for oilfield service companies and chemical formulators developing corrosion protection packages for carbon steel and chrome alloy tubulars exposed to hydrochloric acid or organic acid treatments at elevated downhole temperatures [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (oxolan-2-yl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.